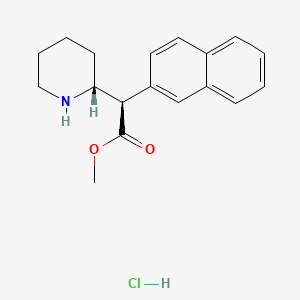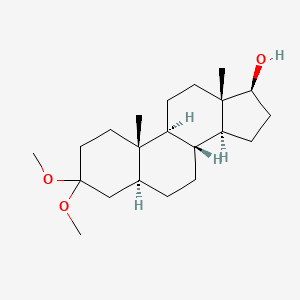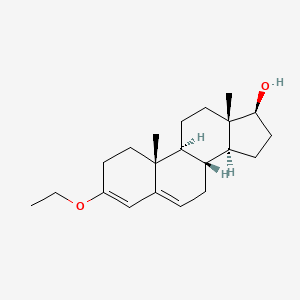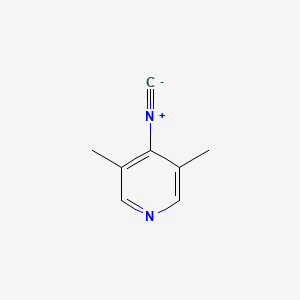
Zaleplon-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ザレプロン-d4は、ザレプロンの重水素化形態であり、主に不眠症の治療に使用される非ベンゾジアゼピン系睡眠薬です。この化合物は、水素原子を重水素で置換することで特徴付けられ、さまざまな分析および研究用途に役立ちます。 ザレプロン-d4は、その安定性と非重水素化形態との質量差が異なるため、質量分析において内部標準としてよく使用されます .
準備方法
合成経路と反応条件
ザレプロン-d4の合成には、重水素化試薬を使用して水素原子を重水素で置換します。一般的な方法の1つは、m-ニトロベンズアルデヒドとトリエチルアミンを原料として開始します。ザレプロンのコア構造は、遷移金属触媒を必要とせずに、ワンポット連続反応によって構築されます。 この方法は効率的で選択性が高く、異性体や副生成物の生成を抑制します .
工業生産方法
工業生産では、合成経路は、高収率と高純度を達成するために最適化されます。このプロセスには、ニトロ基の還元と、それに続く重水素原子を導入する修飾が含まれます。 反応条件は、重水素化化合物の完全性を維持し、非重水素化形態による汚染を最小限に抑えるために慎重に制御されます .
化学反応の分析
反応の種類
ザレプロン-d4は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応する酸化物を生成するために酸化することができます。
還元: 還元反応は、ニトロ基をアミンに変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成できますが、還元はアミンを生成できます。 置換反応は、さまざまなハロゲン化誘導体を導入できます .
科学研究への応用
ザレプロン-d4は、特に以下の分野における科学研究で広く使用されています。
化学: 生物学的サンプル中のザレプロンレベルの定量化のための質量分析における内部標準として。
生物学: ザレプロンの代謝と薬物動態に関する研究に使用されます。
医学: 睡眠薬としてのザレプロンの有効性と安全性の研究。
科学的研究の応用
Zaleplon-d4 is widely used in scientific research, particularly in the following fields:
Chemistry: As an internal standard in mass spectrometry for the quantitation of Zaleplon levels in biological samples.
Biology: Used in studies involving the metabolism and pharmacokinetics of Zaleplon.
Medicine: Research on the efficacy and safety of Zaleplon as a hypnotic agent.
Industry: Quality control and analytical testing in pharmaceutical manufacturing
作用機序
ザレプロン-d4は、γ-アミノ酪酸-ベンゾジアゼピン受容体塩化物チャネル高分子複合体のサブユニット調節を通じてその効果を発揮します。それは、γ-アミノ酪酸-A/塩化物イオンチャネル受容体複合体のαサブユニットにある脳ω-1受容体に選択的に結合します。 この結合は、γ-アミノ酪酸の抑制効果を増強し、鎮静および催眠効果をもたらします .
類似化合物との比較
類似化合物
ゾルピデム: 作用機序は似ていますが、薬物動態が異なる別の非ベンゾジアゼピン系睡眠薬。
ゾピクロン: ザレプロンよりも半減期が長い非ベンゾジアゼピン系睡眠薬。
エスゾピクロン: ゾピクロンのエナンチオマーで、催眠効果は同様です
独自性
ザレプロン-d4は、重水素化されているため、安定性が高く、質量分析法で独自の特性があります。これは、分析用途における内部標準として特に価値があります。 さらに、急速な排泄と短い半減期により、他の睡眠薬と比較して残留副作用が少なくなります .
特性
CAS番号 |
1781887-91-9 |
|---|---|
分子式 |
C17H15N5O |
分子量 |
309.36 g/mol |
IUPAC名 |
N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)-2,4,5,6-tetradeuteriophenyl]-N-ethylacetamide |
InChI |
InChI=1S/C17H15N5O/c1-3-21(12(2)23)15-6-4-5-13(9-15)16-7-8-19-17-14(10-18)11-20-22(16)17/h4-9,11H,3H2,1-2H3/i4D,5D,6D,9D |
InChIキー |
HUNXMJYCHXQEGX-FMJFQTNXSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N(CC)C(=O)C)[2H])C2=CC=NC3=C(C=NN23)C#N)[2H] |
SMILES |
CC(N(CC)C1=C([2H])C(C2=CC=NC3=C(C#N)C=NN23)=C([2H])C([2H])=C1[2H])=O |
正規SMILES |
CCN(C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C#N)C(=O)C |
外観 |
A 100 µg/ml or 1 mg/ml solution in methanol |
同義語 |
CL 284,846 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)
![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)
![[3,2-c]Pyrazole-androst-4-en-17beta-ol](/img/structure/B593353.png)








